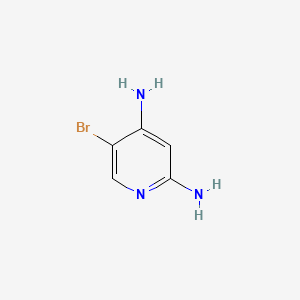

5-Bromopyridine-2,4-diamine

Descripción general

Descripción

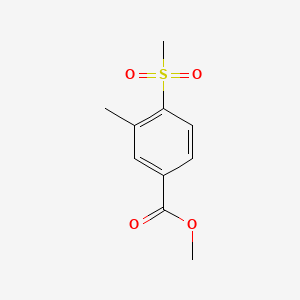

5-Bromopyridine-2,4-diamine is a chemical compound with the CAS Number: 1201784-84-0 . It has a molecular weight of 188.03 . The IUPAC name for this compound is 5-bromo-2,4-pyridinediamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3/c6-3-2-9-5(8)1-4(3)7/h1-2H, (H4,7,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Halogen Atom Migration in Halogeno-Derivatives

Research by Hertog and Schogt (2010) showcases the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, highlighting the synthetic pathways and structural transformations that lead to compounds like 5-bromo-3-chloro-2,4-dihydroxypyridine. This study elucidates the dynamic behavior of bromine atoms during chemical reactions, which is pivotal for designing complex molecules for various applications (H. J. Hertog & J. C. Schogt, 2010).

Synthesis of Amino-Functionalized Compounds

The synthesis of amino-functionalized 2,2′-bipyridines, as reported by Hapke et al. (2007), involves the preparation and coupling of 4-, 5-, and 6-substituted 2-chloro- and 2-bromopyridine building blocks. These compounds are versatile building blocks for creating sophisticated chelating ligands, demonstrating the importance of 5-bromopyridine derivatives in constructing complex molecules for catalysis and materials science (M. Hapke, H. Staats, Ivonne Wallmann, & A. Lützen, 2007).

Novel Syntheses and Material Applications

A study on new syntheses of substituted pyridines through bromine–magnesium exchange reveals the methodology's success in creating functionalized pyridines, including the synthesis of 4-azaxanthone. This research highlights the regioselective bromination and subsequent functionalization of pyridines, underlying the utility of 5-bromopyridine derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (F. Trécourt, G. Breton, V. Bonnet, F. Mongin, F. Marsais, & G. Quéguiner, 2000).

Facile Synthesis and Platinum Complexes

The facile synthesis of trisubstituted terpyridines from 2-acetyl-5-bromopyridine and their complexation with platinum, as described by Huo et al. (2011), illustrates the application of 5-bromopyridine derivatives in creating metal-organic frameworks and complexes. These findings are crucial for developing new materials with applications ranging from catalysis to optoelectronics (Jianqiang Huo, N. Arulsamy, & J. O. Hoberg, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H332-H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the use of a similar compound, 5-bromopyridine-2,3-diamine, in the synthesis of various heterocyclic compounds . This suggests that 5-Bromopyridine-2,4-diamine could also have potential uses in similar synthetic pathways.

Mecanismo De Acción

Target of Action

It is known that the compound’s structure, which includes bromine and amine groups, allows it to undergo various structural modifications, making it a versatile intermediate in the synthesis of numerous pharmaceuticals .

Mode of Action

The mode of action of 5-Bromopyridine-2,4-diamine is primarily through its reactivity with other compounds. For instance, it can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This reactivity makes it a valuable compound in the synthesis of various pharmaceuticals .

Biochemical Pathways

Given its reactivity, it is likely that it interacts with various biochemical pathways depending on the specific structural modifications it undergoes during the synthesis of different pharmaceuticals .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific pharmaceuticals that are synthesized using it as an intermediate .

Análisis Bioquímico

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-bromopyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOTUWYODYTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704808 | |

| Record name | 5-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201784-84-0 | |

| Record name | 5-Bromo-2,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201784-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)

![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)

![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)